molecular formula C26H18ClN3O5 B11572636 N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B11572636
M. Wt: 487.9 g/mol
InChI Key: JVGBREIRNJXKCC-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzoxazole ring, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorine Atom: The chlorination of the benzoxazole derivative can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with the Furan Ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative, often using palladium-catalyzed cross-coupling reactions.

    Nitration of the Phenyl Ring: The nitration of the phenyl ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Employed as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which imparts distinct chemical and physical properties. This combination allows for diverse applications and reactivity patterns that are not observed in simpler compounds.

Properties

Molecular Formula

C26H18ClN3O5

Molecular Weight

487.9 g/mol

IUPAC Name

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C26H18ClN3O5/c1-14-10-15(2)24-21(11-14)29-26(35-24)17-6-7-19(27)20(13-17)28-25(31)23-9-8-22(34-23)16-4-3-5-18(12-16)30(32)33/h3-13H,1-2H3,(H,28,31)

InChI Key

JVGBREIRNJXKCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])C

Origin of Product

United States

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